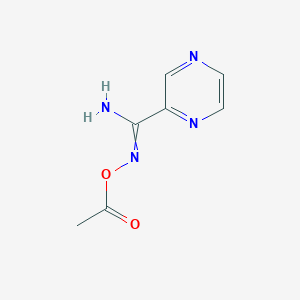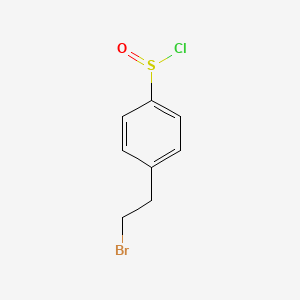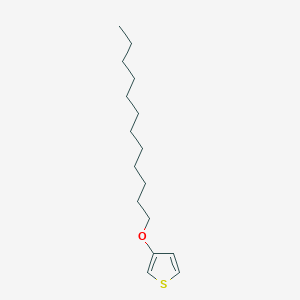![molecular formula C17H13BrO B14294370 1-[(2-Bromophenyl)methyl]-1,4-dihydro-1,4-epoxynaphthalene CAS No. 114325-51-8](/img/structure/B14294370.png)
1-[(2-Bromophenyl)methyl]-1,4-dihydro-1,4-epoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Bromophenyl)methyl]-1,4-dihydro-1,4-epoxynaphthalene is an organic compound that features a bromophenyl group attached to a naphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromophenyl)methyl]-1,4-dihydro-1,4-epoxynaphthalene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl group to form 2-bromophenyl. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Coupling Reaction: The bromophenyl intermediate is then coupled with a naphthalene derivative through a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Bromophenyl)methyl]-1,4-dihydro-1,4-epoxynaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as hydroxide (OH-) or amines (NH2).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-[(2-Bromophenyl)methyl]-1,4-dihydro-1,4-epoxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Mécanisme D'action
The mechanism of action of 1-[(2-Bromophenyl)methyl]-1,4-dihydro-1,4-epoxynaphthalene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-methylbenzene: Similar in structure but lacks the naphthalene ring.
1,4-Dihydro-1,4-epoxynaphthalene: Similar naphthalene ring system but without the bromophenyl group.
Uniqueness
1-[(2-Bromophenyl)methyl]-1,4-dihydro-1,4-epoxynaphthalene is unique due to the combination of the bromophenyl group and the naphthalene ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
114325-51-8 |
|---|---|
Formule moléculaire |
C17H13BrO |
Poids moléculaire |
313.2 g/mol |
Nom IUPAC |
1-[(2-bromophenyl)methyl]-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C17H13BrO/c18-15-8-4-1-5-12(15)11-17-10-9-16(19-17)13-6-2-3-7-14(13)17/h1-10,16H,11H2 |
Clé InChI |
WSGAEUJQAFRVDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC23C=CC(O2)C4=CC=CC=C34)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14294287.png)
![Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate](/img/structure/B14294290.png)
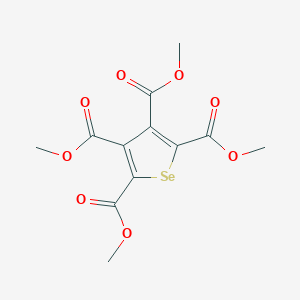
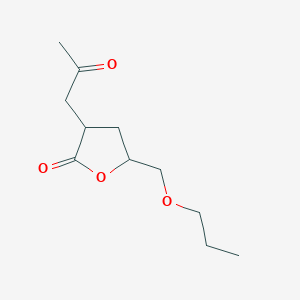
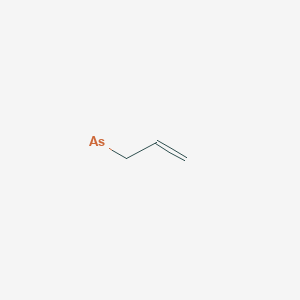
![Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14294324.png)
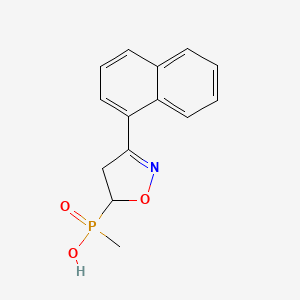

![Methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanylpyrimidin-4-yl]sulfanylacetate](/img/structure/B14294342.png)
